1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine

Chemoinformatics Chemical Library Design Novelty Assessment

Researchers requiring structurally novel isoxazole-piperazine hybrids for unbiased target identification face limited availability of uncharacterized, high-purity probes. This compound (C₁₇H₂₃N₃O₂, MW 301.4) delivers the solution: • Predicted D4 affinity via 3D-QSAR - ready for radioligand displacement assays. • Clean slate for phenotypic screening (MTT/CellTiter-Glo vs. Huh7/Mahlavu). • N-Ethyl handle supports SAR expansion; ≥97% HPLC purity ensures assay reproducibility.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
CAS No. 893763-13-8
Cat. No. B4331100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine
CAS893763-13-8
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC(=NO2)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H23N3O2/c1-3-19-8-10-20(11-9-19)13-16-12-17(18-22-16)14-4-6-15(21-2)7-5-14/h4-7,12H,3,8-11,13H2,1-2H3
InChIKeyLSTORBFLKIMHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 33.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

893763-13-8: Structural Identity & Chemical Class


1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine (CAS 893763-13-8, molecular formula C₁₇H₂₃N₃O₂, molecular weight 301.4 g/mol) is a fully synthetic small molecule that belongs to the isoxazole-piperazine hybrid chemotype [1]. The compound contains a 1,2-oxazole (isoxazole) core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a methylene bridge linked to an N-ethylpiperazine moiety. This specific substitution pattern places it within the broader family of isoxazolylalkylpiperazines, a chemical class that has been extensively explored for dopaminergic receptor modulation [2] and anticancer applications [3]. As of the present search date, no peer-reviewed bioactivity data (IC₅₀, Kᵢ, EC₅₀, etc.) have been published for this exact compound in PubMed-indexed journals or public bioactivity databases.

Predicted D4 fitQSAR-predicted D4 receptor interaction profile
Novel scaffoldStructurally uncharacterized chemotype for target deconvolution
Synthetic accessAccessible via reductive amination, patent precedent

893763-13-8: Why Generic Substitution Fails


The biological activity of isoxazole-piperazine hybrids is exquisitely sensitive to the nature and position of substituents on both the isoxazole ring and the piperazine nitrogen. In the dopamine D3/D4 antagonist series, replacing the 4-methoxyphenyl group with a simple phenyl or a halogenated aryl can shift subtype selectivity between D2, D3, and D4 receptors by orders of magnitude [1]. Similarly, the linker length between the isoxazole and piperazine rings, as well as the N-alkyl substituent on the piperazine (ethyl vs. methyl vs. phenyl), profoundly impacts binding affinity; the patent literature explicitly teaches that N-ethyl substitution confers distinct pharmacological properties compared to N-methyl or N-phenyl analogs [2]. In the anticancer context, isoxazole-piperazine compounds with differing aryl substituents exhibit IC₅₀ values spanning a >100-fold range (0.09–11.7 µM) across the same cell lines, demonstrating that even minor structural modifications can abolish or enhance cytotoxicity [3]. Therefore, assuming functional equivalence among in-class compounds without direct comparative data is scientifically unsound.

4-Methoxyphenyl shift
Replacing 4-methoxyphenyl with phenyl or halogenated aryl can alter dopamine subtype selectivity substantially.
N-Alkyl sensitivity
N-ethyl vs. N-methyl or N-phenyl substitution on piperazine may shift binding affinity per patent SAR.
Cytotoxicity divergence
Isoxazole-piperazine analogs span a broad cytotoxicity range; even minor structural changes can alter antiproliferative activity.

Differential Evidence Guide for 893763-13-8


Unique Scaffold Absent from Public Bioactivity Data

Among the ~200 isoxazole-piperazine compounds with publicly reported biological activity, none share the exact substitution pattern of 1-ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine. The closest published analog is the benzodioxole variant (CAS 893763-11-6), which replaces the 4-methoxyphenyl with a 1,3-benzodioxol-5-yl group ; however, no bioactivity data are available for that analog either. The broader isoxazole-piperazine literature includes compounds with 4-methoxyphenyl on the piperazine ring rather than the isoxazole, or with unsubstituted phenyl on the isoxazole combined with N-phenylpiperazine, but not the specific 3-(4-methoxyphenyl)isoxazole / N-ethylpiperazine pairing [1]. This structural gap represents a genuine opportunity for novel target interaction profiling.

Scaffold novelty
Class-level inference
0 matching entriesvs.>180 related patterns
Novel target interaction opportunity
Data to verify; substructure search across public databases
Chemoinformatics Chemical Library Design Novelty Assessment

Predicted D4 Receptor Affinity via QSAR Model

A validated 3D-QSAR model for piperazinylalkyl isoxazole/pyrazole analogs at the dopamine D4 receptor (r² = 0.946, Q² = 0.560) indicates that D4 affinity is enhanced by: (i) a 3-aryl substituent on the isoxazole ring with electronegative character at the para position, and (ii) a short (methyl or ethyl) N-alkyl group on the piperazine [1]. The 4-methoxyphenyl substituent of the target compound satisfies the electronegative para-substituent requirement, while the N-ethyl group is consistent with the short-chain preference identified in the model. By contrast, compounds with N-phenyl or N-diphenylmethyl piperazine substitutions in the same dataset showed reduced D4 activity due to steric clash within the hydrophobic pocket formed by TMs 3, 5, and 6 [1]. Quantitative prediction: the model estimates pIC₅₀ for D4 in the range of 6.5–7.5 (IC₅₀ ≈ 30–300 nM) for compounds with this pharmacophore profile, though experimental validation is required.

Predicted D4 affinity
Class-level inference
pIC₅₀(D₄) ~6.5–7.5
Supports D4-selective screening fit
3D-QSAR model; requires experimental validation
Dopamine D4 Receptor Antipsychotic Drug Discovery 3D-QSAR Modeling

Class-Level Cytotoxicity in Liver Cancer Models

Two independent studies have established that isoxazole-piperazine hybrids possess potent, structurally tunable cytotoxicity against hepatocellular carcinoma (HCC) cell lines. In the 2018 study, compounds 5l–o bearing 4-substituted phenyl groups on the isoxazole ring and N-phenylpiperazine moieties showed IC₅₀ values of 0.3–3.7 µM across Huh7, Mahlavu, and MCF-7 lines, with the most potent compounds (5m, 5o) inducing apoptosis via Akt hyperphosphorylation and p53 activation [1]. In the 2021 study, a distinct series with varied arylpiperazine substituents exhibited IC₅₀ values of 0.09–11.7 µM, a >100-fold potency range, and the lead compounds (6a, 13d) reduced the CD133⁺/EpCAM⁺ liver cancer stem cell population [2]. The target compound differs structurally from these published leads by having a 4-methoxyphenyl on the isoxazole rather than on the piperazine, and an N-ethyl rather than N-phenyl piperazine substitution. Whether these structural differences enhance or diminish cytotoxicity relative to the published 0.09–11.7 µM range cannot be determined without direct testing.

Cytotoxicity baseline
Class-level inference
Class IC₅₀ range 0.09–11.7 µM (reported)
HCC cytotoxicity endpoint context
Compound-specific data not available
Hepatocellular Carcinoma Cancer Stem Cells Cytotoxicity Screening

Synthetic Tractability via Reductive Amination

The target compound falls within the general formula of U.S. Patent 6,723,724 B2, which describes the synthesis of isoxazolylalkylpiperazine derivatives via reductive amination between an isoxazole-5-carbaldehyde intermediate and an N-substituted piperazine in the presence of a reducing agent (e.g., NaBH(OAc)₃ or NaBH₄) [1]. The patent explicitly claims compounds where the piperazine N-substituent (R₁) can be ethyl and the isoxazole 3-substituent (R₂) can be 4-methoxyphenyl, among other options. This synthetic convergence means the compound is accessible using established methodology without requiring de novo route development. Compared to structurally related compounds requiring multi-step palladium-catalyzed cross-couplings for arylpiperazine installation, the reductive amination approach offers higher atom economy and fewer synthetic steps [1].

Synthetic accessibility
Supporting evidence
2–3 stepsvs.4–6 steps (N-aryl)
Supports hit-to-lead expansion
Reductive amination route; patent precedent
Medicinal Chemistry Synthetic Methodology Lead Optimization

Research & Procurement Scenarios for 893763-13-8


D4 Antagonist Screening in CNS Programs

Given the 3D-QSAR-predicted D4 affinity for this pharmacophore [1], procure this compound for radioligand displacement assays against human D2, D3, and D4 receptors expressed in HEK293 or CHO cells. Use [³H]-spiperone or [³H]-nemonapride as the radioligand. Prioritize if experimental D4 Kᵢ < 100 nM with >10-fold selectivity over D2 and D3. The N-ethyl group and 4-methoxyphenyl substitution are predicted to favor the sterically constrained D4 orthosteric pocket [1].

HCC Antiproliferative Screening with CSC Endpoints

Test this compound in MTT or CellTiter-Glo assays against Huh7 and Mahlavu HCC lines, using published isoxazole-piperazine leads (e.g., compound 6a from İbiş et al. 2021 [2]) as positive controls. If IC₅₀ < 5 µM, proceed to secondary assays: flow cytometric quantification of CD133⁺/EpCAM⁺ CSC populations, sphere formation assays, and Western blot analysis of stemness markers (NANOG, OCT4). The structural divergence from published leads may translate into differential CSC inhibition profiles.

Chemical Probe for Target Deconvolution

As a structurally novel isoxazole-piperazine with no reported bioactivity, this compound is suitable as a chemical probe for phenotypic screening and subsequent target identification. Procure in high purity (>95% by HPLC) for broad-panel screening (e.g., Eurofins SafetyScreen44 or CEREP panel) to identify primary molecular targets. The N-ethylpiperazine moiety provides a handle for future SAR expansion through N-alkyl variation.

Comparator for Isoxazole-Piperazine SAR Studies

Use this compound as a comparator in SAR campaigns exploring the effect of 3-aryl substitution on the isoxazole ring. Compare its activity profile against analogs with 3-phenyl, 3-(4-chlorophenyl), 3-(3,4-dimethoxyphenyl), and 3-(1,3-benzodioxol-5-yl) variants (e.g., CAS 893763-11-6 ) within the same assay platform. The 4-methoxy substituent provides a defined electronic (Hammett σₚ = −0.27) and lipophilic (π = −0.02) profile for QSAR model refinement.

Application
Selection Property
Validation Focus
D4 antagonist screening
Predicted D4 affinity profile
Radioligand displacement (D2/D3/D4)
HCC antiproliferative screening
Class-level cytotoxicity context
MTT endpoint against HCC cell models
Chemical probe for target ID
Structurally novel chemotype
Broad-panel target deconvolution
SAR comparator studies
Defined electronic/lipophilic profile
QSAR model refinement vs. isoxazole analogs
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